Prasterone enanthate

Descripción general

Descripción

El enantato de prasterona, también conocido como enantato de dehidroepiandrosterona, es un medicamento sintético androgénico, estrogénico y neuroesteroideo. Se utiliza como componente de la terapia hormonal de reemplazo para tratar los síntomas de la menopausia en las mujeres. El enantato de prasterona es un éster esteroideo y un profármaco de larga duración de la prasterona (dehidroepiandrosterona) en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El enantato de prasterona se sintetiza esterificando la prasterona (dehidroepiandrosterona) con ácido enántico. La reacción típicamente involucra el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto éster deseado .

Métodos de producción industrial: En entornos industriales, la producción de enantato de prasterona implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza y obtener un producto final de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El enantato de prasterona experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El enlace éster en el enantato de prasterona se puede hidrolizar en condiciones ácidas o básicas para producir prasterona y ácido enántico.

Oxidación: El enantato de prasterona puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos de prasterona.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con reactivos como ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales productos formados:

Hidrólisis: Prasterona y ácido enántico.

Oxidación: Varios derivados oxidados de prasterona.

Reducción: Derivados reducidos de prasterona.

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy

Overview

Prasterone enanthate is primarily utilized in hormone replacement therapy (HRT) for individuals experiencing adrenal insufficiency or age-related hormonal declines. It is often administered in conjunction with estradiol valerate to enhance therapeutic outcomes for menopausal symptoms.

Mechanism of Action

Upon intramuscular injection, this compound is hydrolyzed to release prasterone and enanthic acid. The pharmacokinetics reveal that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days . This dual activity allows prasterone to act on both androgen and estrogen receptors, influencing various physiological processes such as muscle growth, fat distribution, and sexual function.

Clinical Trials and Efficacy

Vaginal Atrophy and Genitourinary Syndrome of Menopause (GSM)

this compound has been studied extensively for its effects on vaginal atrophy associated with menopause. Clinical trials have demonstrated significant improvements in vaginal cell maturation and pH levels among postmenopausal women treated with intravaginal DHEA formulations .

- Key Findings from Clinical Trials:

- In the ERC-238 trial, the prasterone group showed a mean decrease of 41.51% in parabasal cells compared to a decrease of only 11.98% in the placebo group (P < 0.001) .

- Similar results were observed in the ERC-231 trial, where the prasterone group exhibited a 47.40% reduction in parabasal cells versus a mere 1.62% change in the placebo cohort (P < 0.0001) .

These findings suggest that local administration of prasterone effectively reverses symptoms of vaginal atrophy without significant systemic hormonal changes.

Potential Benefits Beyond HRT

Psychotropic Effects

Research indicates that this compound may offer psychotropic benefits, potentially improving mood and well-being among menopausal women . This effect is attributed to its action as a neurosteroid, which can influence mood regulation and cognitive function.

Muscle Mass and Strength

There is ongoing research into the role of this compound in enhancing muscle mass and strength in older adults. Some studies suggest that it may help counteract age-related muscle loss by promoting anabolic effects without the masculinizing side effects typically associated with androgen therapies .

Summary of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Hormone Replacement Therapy | Used in conjunction with estradiol valerate for menopausal symptoms | High |

| Vaginal Atrophy Treatment | Significant improvement in vaginal cell maturation and pH levels | High |

| Psychotropic Benefits | Potential mood enhancement due to neurosteroid properties | Moderate |

| Muscle Mass and Strength Enhancement | Investigated for promoting muscle growth in older adults | Emerging |

Mecanismo De Acción

El enantato de prasterona actúa como una prohormona de andrógenos y estrógenos. Se metaboliza en el cuerpo a prasterona, que luego se convierte en andrógenos y estrógenos activos. Estas hormonas se unen a sus respectivos receptores, los receptores de andrógenos y estrógenos, para ejercer sus efectos biológicos. El enantato de prasterona también tiene actividad neuroesteroidea, influyendo en la función cerebral y el estado de ánimo .

Compuestos similares:

Prasterona (Dehidroepiandrosterona): El compuesto padre del enantato de prasterona, utilizado en diversas aplicaciones médicas y de investigación.

Valerato de estradiol: Otro éster hormonal utilizado en la terapia de reemplazo hormonal.

Enantato de testosterona: Un andrógeno esterificado similar utilizado en la terapia hormonal para hombres.

Singularidad: El enantato de prasterona es único en su doble función como prohormona androgénica y estrogénica, lo que lo hace particularmente útil en la terapia de reemplazo hormonal para mujeres menopáusicas. Su acción de larga duración y su actividad neuroesteroidea lo distinguen aún más de otros compuestos similares .

Comparación Con Compuestos Similares

Prasterone (Dehydroepiandrosterone): The parent compound of prasterone enantate, used in various medical and research applications.

Estradiol Valerate: Another esterified hormone used in hormone replacement therapy.

Testosterone Enantate: A similar esterified androgen used in hormone therapy for men.

Uniqueness: Prasterone enantate is unique in its dual role as both an androgen and estrogen prohormone, making it particularly useful in hormone replacement therapy for menopausal women. Its long-lasting action and neurosteroid activity further distinguish it from other similar compounds .

Actividad Biológica

Prasterone enanthate, a synthetic derivative of dehydroepiandrosterone (DHEA), is primarily utilized in hormone replacement therapy. Its biological activity is significant due to its conversion into prasterone, which acts as an agonist for both androgen and estrogen receptors. This dual activity influences various physiological processes, including muscle growth, fat distribution, sexual function, and cognitive function.

Pharmacokinetics

Upon intramuscular injection, this compound is hydrolyzed into prasterone and heptanoic acid (enanthic acid). The pharmacokinetics indicate that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 9 ng/mL (1-4 days post-injection) |

| Elimination Half-Life | ~9 days |

| Time to Baseline Levels | ~18 days |

This compound is metabolized into active androgens and estrogens in various tissues. This conversion allows it to exert effects on:

- Muscle Growth : Enhances protein synthesis and muscle mass.

- Fat Distribution : Influences body fat composition.

- Sexual Function : Improves libido and sexual performance.

- Cognitive Function : Acts as a neurosteroid, potentially improving mood and cognitive abilities .

Clinical Applications

This compound has been extensively studied for its therapeutic effects in various conditions:

Hormone Replacement Therapy

This compound is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or age-related declines in hormone levels. It is often combined with estradiol valerate for enhanced effects in menopausal women .

Case Studies and Clinical Trials

-

Vaginal Atrophy Treatment :

- A phase III clinical trial involving 216 postmenopausal women demonstrated that intravaginal administration of DHEA significantly improved symptoms of vaginal atrophy, including a decrease in vaginal pH and an increase in superficial cells .

- Results showed a 45.9% decrease in parabasal cells and a significant improvement in vaginal health indices.

- Genitourinary Syndrome of Menopause (GSM) :

-

Urinary Tract Infection Prophylaxis :

- A retrospective cohort study suggested that prasterone may reduce the prevalence of urinary tract infections among postmenopausal women, particularly those on aromatase inhibitors .

- The study found a UTI prevalence of 6.58% among prasterone-treated women compared to 12.3% among untreated women (p < 0.0001).

Side Effects

While this compound is generally well-tolerated, potential side effects may include symptoms of masculinization in women, such as increased hair growth and voice changes . Monitoring for these effects is crucial during treatment.

Propiedades

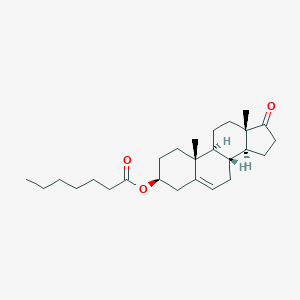

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOUDBWKNPAB-BNCSLUSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946833 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23983-43-9 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone enantate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ENANTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?

A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.

Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?

A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.

Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?

A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.

Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?

A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []

Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?

A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]

Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?

A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?

A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.